Broad-Spectrum Cancer Cell Cytotoxicity vs. HeLa-Selective Analogs
In an SRB assay screening at 100 µM against three human cancer cell lines (HeLa, A549, MCF7), TD5 (2-benzyl-1,3-benzoxazol-6-amine) caused >50 % cell death on all three lines, whereas structurally related TD1, TD2, TD3, and TD7 were >50 % cytotoxic only on HeLa cells [1]. TD5 subsequently showed sub‑50 µM potency in each line, confirming a uniquely broad anticancer spectrum within this series.
| Evidence Dimension | Cytotoxic spectrum (cell lines with >50 % growth inhibition at 100 µM) |
|---|---|
| Target Compound Data | HeLa, A549, MCF7 (3/3 cell lines) |
| Comparator Or Baseline | TD1, TD2, TD3, TD7: HeLa only (1/3 cell lines); TD4: no data shown |
| Quantified Difference | 3‑fold broader coverage (3 vs. 1 cell line) within the same assay plate |
| Conditions | SRB assay; 100 µM screening concentration; HeLa (cervix adenocarcinoma), A549 (lung carcinoma), MCF7 (breast adenocarcinoma); 48 h exposure |
Why This Matters
A scientist procuring a lead compound for pan‑cancer phenotypic screening will achieve multi‑line coverage with a single molecule, reducing the need for multiple analogs.
- [1] Zilifdar Foto F, Foto E, Ertan-Bolelli T, Yildiz I. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 2022, 123, 105756. DOI: 10.1016/j.bioorg.2022.105756. PMID: 35381557. View Source
